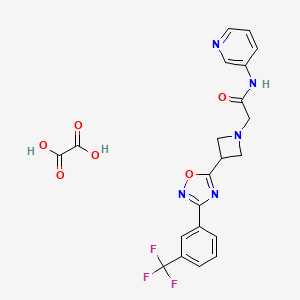![molecular formula C20H22F3NO3 B2977251 2-[3-(3-methylbutoxy)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 397279-44-6](/img/structure/B2977251.png)
2-[3-(3-methylbutoxy)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[3-(3-methylbutoxy)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide is a useful research compound. Its molecular formula is C20H22F3NO3 and its molecular weight is 381.395. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound might involve multiple steps, starting from readily available precursors. A potential route could involve the reaction of 3-(trifluoromethyl)aniline with chloroacetyl chloride to form an intermediate, which can then be reacted with 3-(3-methylbutoxy)phenol in the presence of a base to yield the final product. Reaction conditions would need to be optimized for each step, including the choice of solvents, temperatures, and catalysts if needed.
Industrial Production Methods: Industrial production would scale up these reactions using batch or continuous processes. Key considerations would include maximizing yield and purity, minimizing waste, and ensuring safety and cost-effectiveness.
化学反应分析
Types of Reactions: This compound could undergo a variety of reactions:
Oxidation: Functional groups may be oxidized, potentially affecting its activity or solubility.
Reduction: This could modify the amide or phenoxy components.
Substitution: Particularly at the aromatic rings, leading to derivatives with different properties.
Common Reagents and Conditions: Oxidation might involve agents like potassium permanganate or chromium trioxide. Reduction could use reagents like lithium aluminum hydride or hydrogen gas with a catalyst. Substitution reactions might employ halogens, sulfonyl chlorides, or nitrating agents under controlled conditions.
Major Products Formed: Products of these reactions will depend on the specific reagents and conditions used. For example, oxidation could yield carboxylic acids or ketones, while substitution could introduce new functional groups onto the aromatic rings.
科学研究应用
Chemistry: This compound might be used as a precursor for more complex molecules or as a reagent in various synthetic pathways.
Biology: It could be studied for potential biological activity, such as antibacterial, antifungal, or anticancer properties.
Medicine: If found to be biologically active, it might be explored as a lead compound for drug development.
Mechanism of Action: The mechanism of action would depend on its specific application:
Molecular Targets: In a biological context, it might interact with proteins, enzymes, or DNA, altering their function.
Pathways Involved: It could modulate various biochemical pathways, depending on its structure and functional groups.
Comparison with Similar Compounds: Comparing 2-[3-(3-methylbutoxy)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide to similar compounds:
Uniqueness: Its unique combination of functional groups might confer specific reactivity or biological activity.
Similar Compounds: Related compounds might include those with similar backbones but different substituents, such as varying alkoxy or phenyl groups. Each modification could significantly alter the properties and applications.
Alright, that’s a crash course in this compound. Hope you find it fascinating!
属性
IUPAC Name |
2-[3-(3-methylbutoxy)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F3NO3/c1-14(2)9-10-26-17-7-4-8-18(12-17)27-13-19(25)24-16-6-3-5-15(11-16)20(21,22)23/h3-8,11-12,14H,9-10,13H2,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCMCNNICTZVUEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CC(=CC=C1)OCC(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
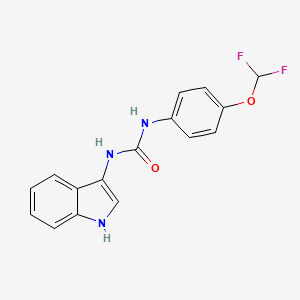
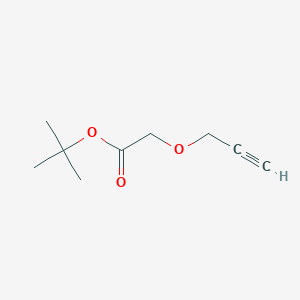
![N-cyclopentyl-2-[3-(2,5-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2977170.png)
![(Z)-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2977171.png)
![N-ethyl-N-[2-(4-methylpiperidine-1-carbonyl)thiophen-3-yl]benzenesulfonamide](/img/structure/B2977172.png)
![4-{4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-methylpyrimidine](/img/structure/B2977174.png)
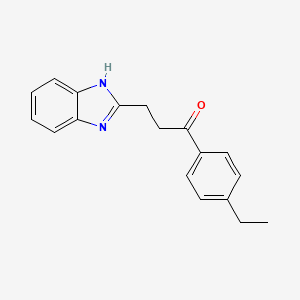
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide](/img/structure/B2977177.png)
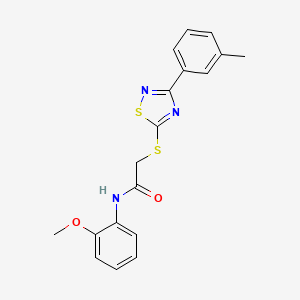
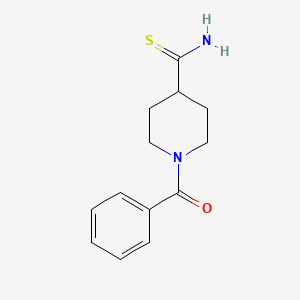
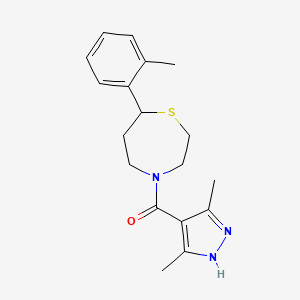
![1-Methyl-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2977189.png)
![N-[3-(aminomethyl)phenyl]-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B2977190.png)
